(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole
Overview
Description
®-5-(Pyrrolidin-2-YL)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Pyrrolidin-2-YL)-1H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with azide sources under catalytic conditions. For instance, the reaction of pyrrolidine-2-carboxylic acid with sodium azide in the presence of a suitable catalyst can yield ®-5-(Pyrrolidin-2-YL)-1H-tetrazole .
Industrial Production Methods
Industrial production of ®-5-(Pyrrolidin-2-YL)-1H-tetrazole may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors can be employed to facilitate the reaction under mild conditions, ensuring high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
®-5-(Pyrrolidin-2-YL)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
®-5-(Pyrrolidin-2-YL)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of ®-5-(Pyrrolidin-2-YL)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile ligand for binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
®-5-(Pyrrolidin-2-YL)-1H-tetrazole is unique due to its combination of a pyrrolidine moiety with a tetrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466427 | |
Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702700-79-6 | |
Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole a versatile organocatalyst?
A: this compound, along with its enantiomer, has found broad applications in organic synthesis as an organocatalyst. [, ] This versatility stems from the presence of both a basic pyrrolidine ring and an acidic tetrazole ring within its structure. This unique combination allows it to effectively catalyze a wide range of asymmetric reactions by simultaneously activating both nucleophilic and electrophilic reactants. []
Q2: Are there significant differences in catalytic activity between this compound and its (S)-enantiomer?
A: While both (R)- and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole are effective organocatalysts, their enantiomeric relationship can lead to differences in enantioselectivity for specific reactions. This means one enantiomer might provide a product with a higher enantiomeric excess (ee) compared to the other for certain asymmetric transformations. [] Choosing the appropriate enantiomer is crucial for achieving the desired stereochemical outcome in a reaction.
Q3: Where can I find more information about the specific applications of this compound in organic synthesis?
A: The provided research articles offer a comprehensive overview of the various reactions catalyzed by (R)- and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazoles. [, ] These papers delve into specific reaction types, including examples and comparisons with other organocatalysts. For a deeper understanding of its applications, it is recommended to consult these resources.
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